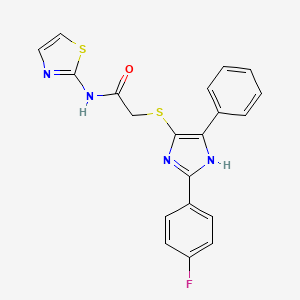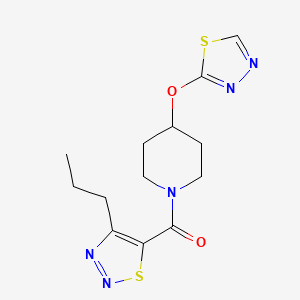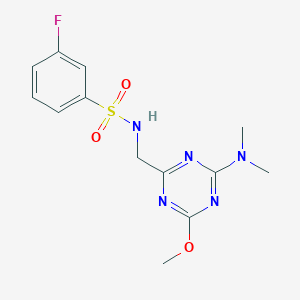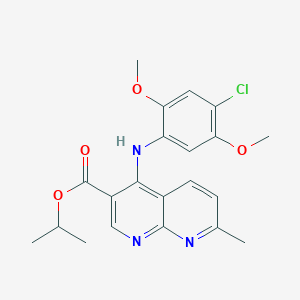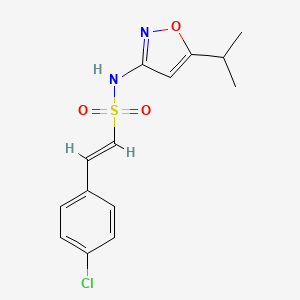
(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide, also known as CP-544326, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Anticancer Potential
- Research has shown the synthesis of heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties, including those similar to the structure , demonstrating significant anticancer activity against a broad panel of 60 cancer cell lines. These compounds have also shown promising in vitro antibacterial and antifungal activities, highlighting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
- The molecular docking studies of related compounds have provided insights into their potential utilization in medical applications, especially in overcoming microbial resistance, thereby offering a new avenue for the development of antimicrobial agents (Bats, Frost, & Hashmi, 2001).
Antitumor Activity
- Novel benzenesulfonamide derivatives synthesized as potential anticancer agents have been evaluated for their in vitro antitumor activity. Some compounds exhibited remarkable activity against various human tumor cell lines, underscoring the importance of this chemical class in the development of new anticancer therapies (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Antimicrobial Applications
- The synthesis of compounds with similar structures has led to the discovery of new antimicrobial agents. For example, derivatives synthesized from Mannich base reactions demonstrated moderate antimicrobial activity against pathogenic bacterial strains, highlighting their potential in addressing drug resistance issues (Sah, Bidawat, Seth, & Gharu, 2014).
Other Applications
- Studies also reveal the role of such compounds in pesticide interactions, leading to the formation of hybrid residues. This suggests potential applications in agriculture for the management of pests through novel mechanisms (Bartha, 1969).
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-10(2)13-9-14(16-20-13)17-21(18,19)8-7-11-3-5-12(15)6-4-11/h3-10H,1-2H3,(H,16,17)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJVEDYBVDTADE-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NO1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
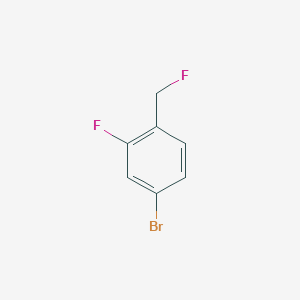
![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2354664.png)
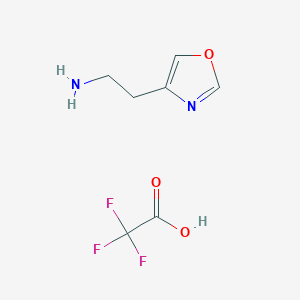


![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)
![2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2354674.png)
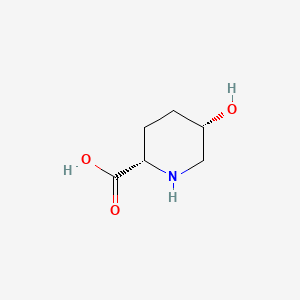
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2354678.png)

